Cas no 2149968-38-5 (3-methanesulfonamidoazetidine-1-carbonyl chloride)

3-Methanesulfonamidoazetidine-1-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive carbonyl chloride group and azetidine scaffold. The methanesulfonamido moiety enhances its utility in medicinal chemistry, enabling the introduction of sulfonamide functionalities into target molecules. Its compact, strained azetidine ring contributes to conformational rigidity, making it useful for designing bioactive compounds with improved potency and selectivity. The compound is typically employed in amide bond formation reactions, facilitating the synthesis of peptidomimetics and other complex structures. Its stability under controlled conditions and high reactivity with nucleophiles make it a practical choice for researchers developing pharmaceuticals and agrochemicals. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3-methanesulfonamidoazetidine-1-carbonyl chloride structure
2149968-38-5 structure
Product name:3-methanesulfonamidoazetidine-1-carbonyl chloride
CAS No:2149968-38-5
MF:C5H9ClN2O3S
MW:212.654558897018
CID:5921747
PubChem ID:165553786

3-methanesulfonamidoazetidine-1-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-methanesulfonamidoazetidine-1-carbonyl chloride
    • EN300-1612440
    • 2149968-38-5
    • Inchi: 1S/C5H9ClN2O3S/c1-12(10,11)7-4-2-8(3-4)5(6)9/h4,7H,2-3H2,1H3
    • InChI Key: YVADGUHQVQFAKW-UHFFFAOYSA-N
    • SMILES: ClC(N1CC(C1)NS(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 212.0022410g/mol
  • Monoisotopic Mass: 212.0022410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: -0.3

3-methanesulfonamidoazetidine-1-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1612440-0.1g
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
0.1g
$715.0 2023-06-04
Enamine
EN300-1612440-10.0g
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
10g
$3500.0 2023-06-04
Enamine
EN300-1612440-0.05g
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
0.05g
$683.0 2023-06-04
Enamine
EN300-1612440-1.0g
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
1g
$813.0 2023-06-04
Enamine
EN300-1612440-50mg
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
50mg
$647.0 2023-09-23
Enamine
EN300-1612440-1000mg
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
1000mg
$770.0 2023-09-23
Enamine
EN300-1612440-5000mg
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
5000mg
$2235.0 2023-09-23
Enamine
EN300-1612440-250mg
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
250mg
$708.0 2023-09-23
Enamine
EN300-1612440-2500mg
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
2500mg
$1509.0 2023-09-23
Enamine
EN300-1612440-0.25g
3-methanesulfonamidoazetidine-1-carbonyl chloride
2149968-38-5
0.25g
$748.0 2023-06-04

Additional information on 3-methanesulfonamidoazetidine-1-carbonyl chloride

3-Methanesulfonamidoazetidine-1-Carbonyl Chloride: A Comprehensive Overview

The compound with CAS No 2149968-38-5, commonly referred to as 3-methanesulfonamidoazetidine-1-carbonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a methanesulfonamido group attached to an azetidine ring, further substituted with a carbonyl chloride moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable building block in various synthetic pathways.

Recent advancements in synthetic chemistry have underscored the importance of 3-methanesulfonamidoazetidine-1-carbonyl chloride in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel methodologies for the synthesis of bioactive molecules, including peptide analogs and drug delivery systems. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role in the construction of constrained peptide mimetics, which exhibit enhanced stability and bioavailability compared to their natural counterparts.

The structural integrity of 3-methanesulfonamidoazetidine-1-carbonyl chloride is further enhanced by the azetidine ring, a four-membered cyclic amine that imparts rigidity and modulates electronic properties. This feature is particularly advantageous in medicinal chemistry, where controlling molecular geometry is crucial for optimizing pharmacokinetic profiles. Recent investigations into its application as a chiral auxiliary have demonstrated its potential in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds with high efficiency.

In terms of chemical synthesis, 3-methanesulfonamidoazetidine-1-carbonyl chloride can be prepared via a variety of routes, including nucleophilic substitution and coupling reactions. A study published in *Organic Letters* details a novel one-pot synthesis strategy that utilizes microwave-assisted conditions to achieve high yields and excellent purity. This approach not only simplifies the synthetic process but also reduces reaction times, making it more amenable to large-scale production.

The versatility of 3-methanesulfonamidoazetidine-1-carbonyl chloride extends beyond traditional organic synthesis into emerging areas such as polymer chemistry and nanotechnology. Its carbonyl chloride group facilitates reactions with nucleophiles, enabling the construction of polymeric materials with tailored mechanical and thermal properties. For example, researchers at the University of California have utilized this compound to develop biodegradable polymers for use in biomedical applications, such as drug delivery vehicles and tissue engineering scaffolds.

Moreover, the methanesulfonamido group within 3-methanesulfonamidoazetidine-1-carbonyl chloride confers unique electronic characteristics that enhance its reactivity in certain transformations. A study featured in *Chemical Communications* demonstrates its utility as an activating agent in cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds under mild conditions. This advancement has significant implications for the development of new catalysts and ligands in transition metal-mediated reactions.

Looking ahead, the continued exploration of 3-methanesulfonamidoazetidine-1-carbonyl chloride is expected to yield further insights into its potential applications across diverse disciplines. Its role as a versatile synthetic intermediate positions it as an invaluable tool in addressing challenges in drug discovery, materials science, and beyond.

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